molecular formula C12H18BrN B14115133 4-bromo-N,N-diisopropylaniline

4-bromo-N,N-diisopropylaniline

Cat. No.: B14115133
M. Wt: 256.18 g/mol
InChI Key: NPVLQEUYZUMESG-UHFFFAOYSA-N
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Description

4-Bromo-N,N-diisopropylaniline is an organic compound with the molecular formula C12H18BrN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by isopropyl groups, and a bromine atom is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N,N-diisopropylaniline typically involves the bromination of 2,6-diisopropylaniline. The process begins by dissolving 2,6-diisopropylaniline in a solvent such as acetic acid. Bromine is then added dropwise to the solution at a controlled temperature, usually around 0°C to 5°C. The reaction mixture is stirred for several hours to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The reaction is carried out in a reactor where 2,6-diisopropylaniline is mixed with acetic acid and bromine. The mixture is cooled, and the bromine is added slowly to control the exothermic reaction. After the reaction is complete, the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N,N-diisopropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-N,N-diisopropylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-bromo-N,N-diisopropylaniline involves its interaction with specific molecular targets. The bromine atom and the isopropyl groups influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-N,N-diisopropylaniline is unique due to the presence of both the bromine atom and the bulky isopropyl groups. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, making it valuable in specific synthetic applications .

Properties

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

4-bromo-N,N-di(propan-2-yl)aniline

InChI

InChI=1S/C12H18BrN/c1-9(2)14(10(3)4)12-7-5-11(13)6-8-12/h5-10H,1-4H3

InChI Key

NPVLQEUYZUMESG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)Br)C(C)C

Origin of Product

United States

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